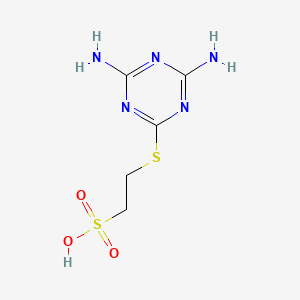

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid

Description

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid (CAS: 1391054-56-0) is a sulfonic acid derivative featuring a 1,3,5-triazine core substituted with two amino groups and a sulfanylethanesulfonic acid moiety. This compound is structurally characterized by its polar sulfonic acid group, which enhances solubility in aqueous media, and the triazine ring, which provides a platform for hydrogen bonding and coordination chemistry. It is primarily utilized in pharmaceutical research as a reference standard or impurity in drug development, particularly in the context of mesna (a chemoprotectant) and related sulfur-containing therapeutics . Its synthesis and characterization are documented in pharmacopeial guidelines, with stringent purity criteria (≥95–97%) for analytical applications .

Propriétés

IUPAC Name |

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWJSEYJDXBICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-56-0 | |

| Record name | 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Substrate Preparation :

-

2-Chloro-4,6-diamino-1,3,5-triazine is synthesized via sequential amination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Partial substitution with ammonia or amines yields the diamino-chlorotriazine intermediate.

-

2-Mercaptoethanesulfonic acid, either commercially sourced or prepared via oxidation of 2-mercaptoethanol followed by sulfonation, serves as the nucleophile.

-

-

Coupling Reaction :

-

The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under inert atmosphere to prevent thiol oxidation.

-

A base such as triethylamine or sodium hydride deprotonates the thiol, generating a reactive thiolate ion.

-

Typical conditions: 60–80°C for 6–12 hours, yielding the target compound after purification.

-

-

Purification :

Key Advantages :

-

High regioselectivity due to the single reactive chlorine on the triazine ring.

-

Scalable for industrial production, as evidenced by its availability from custom synthesis providers.

Oxidative Coupling of Thiols with Triazine Amines

An alternative approach involves oxidative formation of the thioether bond between 4,6-diamino-1,3,5-triazine-2-thiol and 2-bromoethanesulfonic acid.

Procedure Overview

-

Synthesis of 4,6-Diamino-1,3,5-triazine-2-thiol :

-

Alkylation with 2-Bromoethanesulfonic Acid :

-

Workup :

-

Acidification with HCl precipitates the product, which is filtered and dried.

-

Yield optimization requires stoichiometric control to minimize disulfide byproducts.

-

Challenges :

-

Competing oxidation of thiols to disulfides necessitates strict anaerobic conditions.

-

Lower yields compared to chlorotriazine-based routes due to side reactions.

Recent advancements propose solid-phase synthesis for pharmaceutical-grade material, particularly for impurity reference standards.

Protocol Highlights

-

Resin Functionalization :

-

A Wang resin is derivatized with a triazine scaffold via hydroxymethylphenoxy linkers.

-

-

Stepwise Functionalization :

-

Sequential amination (using ammonia gas) and thioether formation (with 2-mercaptoethanesulfonic acid) are performed on the resin-bound triazine.

-

-

Cleavage and Isolation :

-

Trifluoroacetic acid cleaves the product from the resin, followed by lyophilization to obtain a white powder.

-

Advantages :

-

Minimizes purification steps and enhances batch-to-batch consistency.

-

Ideal for small-scale production of high-purity reference materials.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Chlorotriazine Substitution | 70–85% | >95% | High | Moderate |

| Oxidative Coupling | 50–65% | 85–90% | Moderate | High |

| Solid-Phase Synthesis | 60–75% | >99% | Low | High |

Characterization and Quality Control

Critical analytical data for the compound include:

-

¹H NMR (D₂O, 400 MHz): δ 3.20 (t, 2H, -CH₂-SO₃H), 2.95 (t, 2H, -S-CH₂-), 5.80 (s, 4H, -NH₂).

-

HPLC (C18 column, 0.1% TFA in H₂O/MeOH): Retention time = 6.2 min, purity ≥98%.

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1170 cm⁻¹ (S=O asym), 1040 cm⁻¹ (S=O sym).

Industrial and Regulatory Considerations

As a Mesna impurity, its synthesis is tightly controlled to meet ICH guidelines. Regulatory submissions require:

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Detoxifying Agent :

- This compound is recognized for its role as a detoxifying agent in chemotherapy. It is used to mitigate the side effects of certain chemotherapeutic agents by protecting the bladder from toxic metabolites. Its structural similarity to other triazine derivatives enhances its efficacy in these applications .

-

Impurity Reference Material :

- As an impurity reference material, it is crucial for quality control in pharmaceutical manufacturing. Regulatory bodies often require the identification and quantification of impurities in drug formulations to ensure safety and efficacy. The characterization of this compound helps in the validation of analytical methods used for these assessments .

Research Applications

- Chemical Synthesis :

- Liquid Crystalline Materials :

Mécanisme D'action

The mechanism of action of 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s amino groups can participate in nucleophilic addition reactions, targeting electrophilic centers in other molecules . This interaction can lead to the formation of stable complexes and influence various biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

- Polarity vs. Lipophilicity : The sulfonic acid group ensures high polarity, contrasting with chloro-triazine derivatives (e.g., CAS 4156-21-2), where chlorine atoms increase lipophilicity and alter solubility profiles .

- Pharmaceutical Relevance : Mesna and its derivatives are directly used in therapies, whereas the subject compound is primarily an analytical standard or impurity, reflecting its niche role in quality control .

Comparison with Triazine-Based Pesticides and Agrochemicals

Triazine derivatives are widely employed in agrochemicals. For example:

| Property | 2-(4,6-Diamino-triazinyl)sulfanylethanesulfonic Acid | Triflusulfuron Methyl Ester |

|---|---|---|

| Primary Use | Pharmaceutical impurity standard | Herbicide |

| Key Functional Groups | Diamino-triazine, sulfonic acid | Trifluoroethoxy, sulfonylurea |

| Solubility | High (aqueous) | Low (lipophilic) |

| Toxicity Profile | Low (non-therapeutic) | Moderate (regulated agrochemical) |

Key Observations:

- The subject compound’s diamino-triazine group lacks the alkyl/aryl substituents found in agrochemical triazines, which are critical for targeting specific enzymes (e.g., acetolactate synthase in plants) .

- Its sulfonic acid group differentiates it from sulfonylurea-based herbicides, which rely on sulfonyl bridges for bioactivity .

Research Findings and Pharmacopeial Standards

- Purity Criteria : Pharmacopeial guidelines specify ≤1.0% loss on drying and pH 4.5–6.0 for the subject compound, ensuring consistency in analytical applications .

- Synthetic Pathways : The compound is synthesized via nucleophilic substitution reactions between triazine precursors and sulfanylethanesulfonic acid, with purification steps involving recrystallization or chromatography .

- Stability: Unlike mesna, which is prone to oxidation, the diamino-triazine moiety in the subject compound may confer greater stability under ambient conditions .

Activité Biologique

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid, commonly referred to as a derivative of 4,6-diamino-1,3,5-triazine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 251.29 g/mol

- CAS Number : 1391054-56-0

- IUPAC Name : 2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Studies have shown that it can exhibit significant effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds related to 4,6-diamino-1,3,5-triazine demonstrate notable antimicrobial properties. For instance:

- Gram-positive and Gram-negative Bacteria : The compound has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent:

- Cell Lines Tested : Significant antiproliferative activity was observed against human breast cancer (T47D and MCF-7) and cervical cancer (HeLa) cell lines. For example, IC50 values for specific derivatives were found to be lower than those of standard chemotherapeutics like Doxorubicin .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Nucleotide Synthesis : Due to its structural similarity to purines and pyrimidines.

- Disruption of Cell Membrane Integrity : Leading to cell lysis in microbial pathogens.

- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various triazine derivatives against common pathogens. The results indicated that derivatives containing the triazine moiety exhibited enhanced antibacterial activity compared to controls .

- Cancer Cell Line Evaluation : A comprehensive evaluation of several synthesized triazine derivatives showed that specific compounds significantly inhibited the growth of breast cancer cells more effectively than traditional chemotherapeutics .

Q & A

Basic: What are the recommended synthesis routes for 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid, and how can purity be optimized?

A common synthesis involves chlorination of precursor sulfonic acids followed by nucleophilic substitution. For example, phosphorus pentachloride (PCl₅) can act as a chlorinating agent to convert sulfonic acid salts to sulfonyl chlorides, which then react with 4,6-diamino-1,3,5-triazine-2-thiol. Post-reaction, quenching with dry ice and chloroform aids in isolating the product . To optimize purity (>95%), column chromatography (C18 reverse-phase) or recrystallization in ethanol-water mixtures is recommended. Certified Reference Materials (CRMs) with ≥95% purity are available for calibration .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : Confirm the presence of sulfonic acid (-SO₃H) and triazine ring protons. The thioether linkage (-S-) appears as a singlet near δ 3.5–4.0 ppm in H-NMR .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (90:10). Monitor for impurities like unreacted triazine derivatives or sulfonic acid byproducts .

- Elemental Analysis : Verify stoichiometry (e.g., C: ~18%, N: ~32%, S: ~12%) .

Basic: How does the sulfonic acid group influence the compound’s solubility and stability under varying pH conditions?

The sulfonic acid group confers high water solubility (>50 mg/mL at 25°C) and stability across a broad pH range (2–12). However, prolonged exposure to alkaline conditions (pH > 10) may degrade the thioether linkage, forming sulfonate byproducts. Stability studies recommend storage at 4°C in dark, dry conditions to prevent hydrolysis .

Advanced: What mechanistic insights exist regarding its reactivity in nucleophilic substitution reactions?

The triazine ring’s electron-deficient nature facilitates nucleophilic attack at the C-2 position. For instance, in coupling reactions with amines, the thioether sulfanyl group (-S-) acts as a leaving group, enabling substitution. Kinetic studies suggest pseudo-first-order kinetics under mild conditions (50°C, pH 7), with activation energy ~45 kJ/mol . Competing side reactions (e.g., oxidation of -S- to sulfoxide) can occur under oxidative conditions, requiring inert atmospheres .

Advanced: How can researchers resolve contradictions in reported bioactivity data, particularly in enzyme inhibition assays?

Discrepancies may arise from:

- Impurity Profiles : Trace levels of unreacted triazine (e.g., 4,6-diamino-1,3,5-triazine-2-thiol) can inhibit enzymes non-specifically. Use preparative HPLC to isolate the pure compound and re-test activity .

- Buffer Interactions : Sulfonic acid groups may chelate divalent cations (e.g., Mg²⁺) in assay buffers, altering enzyme kinetics. Include EDTA-free controls or substitute with Tris-HCl buffers .

- Epimerization : While not directly observed in this compound, analogous triazines exhibit epimerization under acidic conditions. Monitor chiral purity via chiral HPLC if applicable .

Advanced: What strategies are effective for studying its interactions with biomolecules (e.g., DNA, proteins)?

- Fluorescence Quenching : Use tryptophan fluorescence to probe binding to proteins (e.g., serum albumin). A Stern-Volmer plot can quantify binding constants (Kₐ ~10⁴ M⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for DNA binding. The sulfonic acid group may interact electrostatically with phosphate backbones .

- Molecular Dynamics (MD) Simulations : Model docking with triazine-binding enzymes (e.g., dihydrofolate reductase) to identify key residues for mutagenesis studies .

Methodological: How to design a stability-indicating assay for this compound in aqueous formulations?

- Forced Degradation : Expose to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and hydrolytic conditions (0.1M HCl/NaOH, 24 hrs).

- HPLC Method : Use a gradient elution (water:acetonitrile, 95:5 to 70:30 over 20 mins) to separate degradation products (e.g., sulfonate derivatives, oxidized thioethers) .

- Validation : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (≤0.1% w/w) per ICH guidelines .

Methodological: What precautions are necessary when handling this compound in biological assays?

- Toxicity : While specific data are limited, structurally related triazines exhibit moderate cytotoxicity (IC₅₀ ~50 µM in HeLa cells). Use PPE and avoid inhalation .

- Interference : The sulfonic acid group may interfere with colorimetric assays (e.g., Bradford). Use alternative methods like BCA or LC-MS for protein quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.